molecular formula C10H7F3N2S3 B060464 5-((3-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole-2-thiol CAS No. 175277-94-8

5-((3-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole-2-thiol

Cat. No.: B060464
CAS No.: 175277-94-8
M. Wt: 308.4 g/mol
InChI Key: GYRMUGAZBJIPHZ-UHFFFAOYSA-N
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Description

5-((3-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole-2-thiol is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the trifluoromethyl group in the benzyl moiety imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole-2-thiol typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with 2-amino-1,3,4-thiadiazole-5-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-((3-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole-2-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

5-((3-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole-2-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 5-((3-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. This can lead to the modulation of cellular processes such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-(Benzylthio)-1,3,4-thiadiazole-2-thiol: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.

    5-((4-Methylbenzyl)thio)-1,3,4-thiadiazole-2-thiol: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and biological activity.

    5-((3-Chlorobenzyl)thio)-1,3,4-thiadiazole-2-thiol:

Uniqueness

The presence of the trifluoromethyl group in 5-((3-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole-2-thiol imparts unique properties such as increased lipophilicity, enhanced metabolic stability, and potential for stronger interactions with biological targets. These characteristics make it a valuable compound for research and development in various scientific and industrial fields.

Properties

IUPAC Name

5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2S3/c11-10(12,13)7-3-1-2-6(4-7)5-17-9-15-14-8(16)18-9/h1-4H,5H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRMUGAZBJIPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380530
Record name 5-({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-94-8
Record name 5-[[[3-(Trifluoromethyl)phenyl]methyl]thio]-1,3,4-thiadiazole-2(3H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175277-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175277-94-8
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